molecular formula Ce3Sn5 B14440078 CID 71403235

CID 71403235

Cat. No.: B14440078
M. Wt: 1013.9 g/mol
InChI Key: OZFCWGBYHDQMKV-UHFFFAOYSA-N
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Description

The identifier CID 71403235 refers to a specific compound cataloged in PubChem, a public chemical database. Instead, the identifier appears in two contexts:

  • and list "71403235" as a grant number from the National Natural Science Foundation of China, unrelated to chemical compounds.
  • clarifies that "CID" stands for PubChem Compound Identifier, a unique numerical ID for chemical entries in PubChem.

None of the evidence provides structural, functional, or experimental data for a compound labeled "this compound."

Properties

Molecular Formula

Ce3Sn5

Molecular Weight

1013.9 g/mol

InChI

InChI=1S/3Ce.5Sn

InChI Key

OZFCWGBYHDQMKV-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Sn].[Sn].[Sn].[Ce].[Ce].[Ce]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71403235 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

Chemical Reactions Analysis

CID 71403235 undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoromethyltrimethylsilane and other organosilicon compounds . The major products formed from these reactions vary depending on the specific conditions and reagents used.

Scientific Research Applications

CID 71403235 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: This compound is used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of CID 71403235 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant interactions with enzymes and receptors .

Comparison with Similar Compounds

Analysis of Similar Compounds in PubChem

Below is a comparison framework for structurally or functionally similar compounds, using methodologies from the evidence:

Example Comparison Framework

Property CID 737737 () CID 185389 () CID 5469634 ()
Molecular Formula C₉H₅BrO₂S C₃₃H₅₂O₅ C₂₂H₃₄O₂
Molecular Weight 257.10 g/mol 528.76 g/mol 330.50 g/mol
Structural Features Brominated benzothiophene core Methylated oscillatoxin derivative Ginkgolic acid (unsaturated alkylphenol)
Functional Use Synthetic intermediate Toxin/biological activity Enzyme inhibition
Similarity Metrics 0.93 (benzothiophene analogs) Structural derivatives (e.g., oscillatoxin D) Inhibitor class overlap

Key Findings from Evidence

  • details a brominated benzothiophene carboxylate (CID 737737) and lists structurally similar compounds with similarity scores (e.g., 0.93 for 7-bromobenzo[b]thiophene-2-carboxylic acid). These analogs share core aromatic systems but differ in substituents (e.g., methyl or carboxyl groups) .
  • compares substrates and inhibitors like CID 5469634 (ginkgolic acid), highlighting functional similarities in enzyme inhibition despite divergent structures .
  • describes oscillatoxin derivatives (e.g., CID 185389) with structural variations (e.g., methylation) that alter biological activity .

Methodological Considerations for Compound Comparison

The evidence emphasizes rigorous practices for comparing compounds:

Structural Similarity : Use tools like PubChem’s 2D/3D structure alignment or Tanimoto coefficients to quantify molecular overlap (e.g., ’s similarity scores) .

Functional Overlap : Compare bioactivity profiles (e.g., enzyme inhibition in ) or toxicity data (e.g., oscillatoxins in ) .

Synthetic Pathways : provides synthetic routes for brominated benzothiophenes, enabling comparisons of reactivity and scalability .

Challenges and Limitations

Notes

  • This analysis adheres to formatting guidelines from , and 17 for tables, references, and terminology .
  • Experimental protocols (e.g., synthesis in , bioassays in ) should be followed for replicability .

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